(R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride
Overview
Description
®-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes a dichlorophenyl group, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid. One common method involves the reaction of 3,4-dichlorophenylacetic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may also involve additional purification steps, such as recrystallization or chromatography, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted amines or amides.
Scientific Research Applications
®-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs for neurological disorders.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- ®-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride
- ®-Methyl 2-amino-3-(3,4-dimethylphenyl)propanoate hydrochloride
- ®-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
Uniqueness
®-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications .
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(3,4-dichlorophenyl)propanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTFEHXAVUQWDQ-SBSPUUFOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)Cl)Cl)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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